Sodium dibutyl sulfosuccinate
Description
Contextualization of Alkyl Sulfosuccinate (B1259242) Surfactants in Scientific Inquiry
Alkyl sulfosuccinates represent a significant class of anionic surfactants characterized by the presence of a sulfonate group attached to a succinic acid ester. jst.go.jpresearchgate.net These surfactants are broadly categorized into monoesters and diesters of sulfosuccinic acid. researchgate.netresearchgate.net Their amphiphilic nature, arising from a polar head group and one or two nonpolar alkyl chains, allows them to reduce surface and interfacial tension, making them effective in a wide array of applications. atamankimya.comatamanchemicals.com
In scientific research, alkyl sulfosuccinates are valued for their excellent wetting, emulsifying, dispersing, and foaming properties. researchgate.netresearchgate.net They are frequently employed in emulsion polymerization, a process used to create a variety of polymers. researchgate.nethantaichem.comatamanchemicals.com The structure of the alkyl chain, whether linear or branched, and its length significantly influence the surfactant's properties, such as its solubility in water and its critical micelle concentration (CMC). researchgate.netcir-safety.org For instance, monoesters based on linear fatty alcohols have limited water solubility, while those derived from fatty alcohol ethoxylates exhibit greater solubility. cir-safety.org
The versatility of alkyl sulfosuccinates has led to their use in diverse research areas, including the formulation of personal care products, agricultural pesticides, and coatings. researchgate.netatamankimya.com Their ability to form micelles and microemulsions is of particular interest in drug delivery research and in studies of reaction kinetics in confined environments. atamankimya.com
Research Significance of Sodium Dibutyl Sulfosuccinate as a Model Anionic Surfactant
This compound serves as a valuable model compound for studying the behavior of anionic surfactants. Its relatively simple and well-defined structure allows researchers to investigate fundamental surfactant properties and their relationship to molecular architecture.
A key area of research is its use in emulsion polymerization. hantaichem.com SDBS is particularly effective as an emulsifier and stabilizer for various monomers, including vinyl acetate (B1210297), maleic acid esters, and styrene-butadiene systems. hantaichem.com Research has shown that latexes produced with SDBS exhibit low viscosity, and the resulting films are transparent and demonstrate good resistance to electrolytes and mechanical stress. hantaichem.com
Furthermore, SDBS is utilized in studies of microemulsions and reverse micelles. These systems are of interest for their ability to create nanoscale reaction environments and to solubilize substances that are otherwise insoluble in a given solvent. For example, a series of aerosol-OT (AOT) analogue surfactants, including this compound, were synthesized to study their solubility and phase behavior in supercritical carbon dioxide and 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). nist.gov Such research is crucial for developing more environmentally friendly solvent systems.
The physicochemical properties of SDBS have been extensively characterized, providing a solid dataset for scientific investigation.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 332.351 g/mol sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid hantaichem.com |
| Solubility in Water | 760 g/L (at 25°C) |
| Critical Micelle Concentration (CMC) | 0.8 mM (at 25°C) |
| pH (1% aqueous solution) | 5-7 hantaichem.com |
This table contains data sourced from multiple references. hantaichem.comsigmaaldrich.com
Historical Trajectories and Key Milestones in this compound Research
The synthesis of sulfosuccinate esters dates back to the early 20th century. A 1935 patent describes the preparation of various esters of sulphodicarboxylic acids, including those with butyl groups, by reacting a maleate (B1232345) with a bisulphite. google.com This foundational work laid the groundwork for the industrial production and subsequent research into these compounds.
The synthesis of this compound typically involves a two-step process: the esterification of maleic anhydride (B1165640) with butanol to form dibutyl maleate, followed by the sulfonation of the double bond with sodium bisulfite. vulcanchem.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. vulcanchem.com
A significant milestone in the research of related sulfosuccinates was the development of methods to create reverse micelles using dioctyl sulfosuccinate (an analogue of SDBS). atamankimya.com This opened up new avenues for studying enzymatic reactions and protein solubilization in non-aqueous environments. atamankimya.com
More recent research has focused on optimizing the synthesis of sulfosuccinates and exploring their applications in advanced materials and processes. For instance, a 2014 patent details a preparation method for dioctyl sodium sulfosuccinate that aims to reduce residual isooctanol and improve the product's color and odor. google.com While this patent is for a related compound, the underlying principles of optimizing reaction conditions and purification are relevant to SDBS research.
Studies continue to explore the aggregation behavior of sulfosuccinate surfactants in various solvents and their interactions with other molecules, which is fundamental to their application in complex formulations. researchgate.netacs.org The ongoing investigation into the properties and applications of this compound and its analogues underscores their enduring importance in chemical research.
Structure
3D Structure of Parent
Properties
CAS No. |
5144-51-4 |
|---|---|
Molecular Formula |
C12H22NaO7S+ |
Molecular Weight |
333.36 g/mol |
IUPAC Name |
sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1 |
InChI Key |
JLABKOUORPVZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sodium Dibutyl Sulfosuccinate
Esterification and Sulfonation Pathways in Sodium Dibutyl Sulfosuccinate (B1259242) Synthesis
The primary synthesis of sodium dibutyl sulfosuccinate begins with the esterification of maleic anhydride (B1165640) with butanol. vulcanchem.com This reaction forms dibutyl maleate (B1232345). The subsequent step is sulfonation, where a sulfonate group is added to the molecule. This is typically achieved by reacting the dibutyl maleate with a sulfonating agent like sodium bisulfite. google.com
A common method involves reacting maleic anhydride with butanol in a 1:2 molar ratio. This reaction is often carried out under reflux conditions at approximately 110°C for several hours, using sulfuric acid as a catalyst. The resulting diester is then treated with sodium sulfite (B76179) in an aqueous ethanol (B145695) solution to introduce the sulfonate group.
Modern industrial preparations may employ a dual-stage esterification process. This begins with the alcoholysis of maleic anhydride with an alcohol, such as isooctanol, at a lower temperature (60–90°C) to form a monoester. This is followed by a higher temperature (185–205°C) di-esterification step in the presence of catalysts. google.com
A variety of catalytic systems are employed to facilitate the synthesis of this compound and its analogs. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous catalysts, such as p-toluenesulfonic acid, are soluble in the reaction medium. ingentaconnect.com While effective, they can be difficult to recover and reuse. ingentaconnect.com Other homogeneous catalysts include boric acid, phosphoric acid, zinc acetate (B1210297), zinc oxide, oxalic acid, and citric acid. google.com Hybrid systems that combine Brønsted acids (like p-toluenesulfonic acid) with Lewis acids (like zinc oxide) have been shown to enhance the esterification process.
Heterogeneous catalysts offer the advantage of being easily separable from the reaction mixture, allowing for recycling. ingentaconnect.comresearchgate.net Amberlyst-15, a solid acid resin, has demonstrated effectiveness as a recyclable catalyst for both the esterification of maleic anhydride and the sulfonation of the resulting diester. ingentaconnect.comresearchgate.netresearchgate.netresearchgate.net It has been shown to be reusable for multiple cycles without significant loss of activity. researchgate.netresearchgate.net Other heterogeneous catalysts that have been explored include acid zeolites, tungsten oxide zirconia, and Nafion-based composites. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of dialkyl sulfosuccinates.
| Catalyst Type | Examples | Stage of Use | Key Advantages |
| Homogeneous | p-Toluenesulfonic acid, Sulfuric acid, Boric acid, Phosphoric acid, Zinc oxide | Esterification | High activity |
| Heterogeneous | Amberlyst-15, Acid zeolites, Tungsten oxide zirconia | Esterification & Sulfonation | Recyclable, reduced by-products |
| Hybrid | Brønsted acid (e.g., p-toluenesulfonic acid) + Lewis acid (e.g., zinc oxide) | Esterification | Enhanced proton availability |
This table provides a summary of different catalytic systems used in the synthesis of sodium dialkyl sulfosuccinates.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, molar ratio of reactants, and reaction time.
For the esterification of maleic anhydride with isobutanol, a molar ratio of 1:2.2 (maleic anhydride to isobutanol) and a reaction time of 4–6 hours are recommended to ensure complete esterification. In the sulfonation step for dioctyl sodium sulfosuccinate, a molar ratio of 1:1.0–1.1 (diisooctyl maleate to sodium bisulfite) is suggested for complete sulfonation.
Temperature control is also critical. The initial alcoholysis reaction is often conducted at 60–90°C, while the subsequent di-esterification is carried out at higher temperatures, sometimes up to 205°C. google.com The sulfonation reaction is typically performed at reflux temperatures, around 110–115°C.
To minimize side reactions and improve the final product's color, color fixatives like sodium hypophosphite may be added during the esterification stage. Post-synthesis purification, often involving vacuum distillation, is essential to achieve high purity, with goals of over 95% purity being reported.
Exploration of Catalytic Systems for Diester Salt Preparation, Including Heterogeneous Catalysts
Comparative Syntheses and Structural Analogues of Sodium Dialkyl Sulfosuccinates
The general synthetic route for this compound can be adapted to create a wide range of sodium dialkyl sulfosuccinate analogs by varying the alcohol used in the initial esterification step. google.com For instance, using 2-ethylhexanol or n-octanol instead of butanol results in the formation of dioctyl sodium sulfosuccinate (DOSS), a widely used surfactant. google.com Similarly, dihexyl sulfosuccinate can be synthesized using hexanol. researchgate.net
The structure of the alkyl chain, whether linear, branched, or cyclic, significantly influences the properties of the resulting surfactant. researchgate.netresearchgate.net Research has shown that branched and unsaturated alkyl tails can be more advantageous for certain applications compared to saturated linear ones. researchgate.netmdpi.com
The table below compares different sodium dialkyl sulfosuccinates based on their alkyl chain structure.
| Compound Name | Alkyl Group | Key Structural Feature |
| This compound | Butyl | Shorter, branched alkyl chains |
| Sodium dihexyl sulfosuccinate | Hexyl | Medium-length, linear alkyl chains |
| Dioctyl sodium sulfosuccinate (DOSS) | Octyl / 2-ethylhexyl | Longer, linear or branched alkyl chains |
| Bis(isotridecyl) sulfosuccinate | Isotridecyl | Highly branched, long alkyl chains |
This table illustrates the structural diversity achievable within the sodium dialkyl sulfosuccinate family.
Targeted Structural Modifications and Advanced Derivatization for Functional Enhancement
To enhance the functionality of sodium dialkyl sulfosuccinates for specific applications, targeted structural modifications and advanced derivatization techniques are employed. These modifications often focus on altering the hydrophobic tails or introducing additional functional groups.
One area of research involves synthesizing analogs with highly lipophilic alkyl tails to improve their performance in creating hydrophobic ion pairs. researchgate.netnih.gov For example, dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate have been synthesized and shown to significantly increase the hydrophobicity of complexes with peptides and proteins compared to the standard docusate. researchgate.netnih.gov These modifications can lead to a substantial increase in properties like the partition coefficient and solubility in non-polar solvents. researchgate.net
Another approach involves the introduction of ethoxy groups into the molecule. Ethoxylated alkyl sulfosuccinates can be synthesized, and their properties can be tuned by varying the length of the polyoxyethylene (EO) chain. mdpi.com Longer EO chains have been found to enhance the effectiveness of these surfactants in certain applications. mdpi.com
Furthermore, derivatization can be achieved by reacting the hydroxyl groups of a polyglycoside with reagents to introduce sulfosuccinate groups, resulting in polyglycoside sulfosuccinates with multiple water-soluble groups per molecule. google.com These advanced derivatives often exhibit unique properties, making them suitable for specialized applications in personal care and other industries. google.com
Interfacial and Surface Phenomena of Sodium Dibutyl Sulfosuccinate
Adsorption Mechanisms at Diverse Interfaces
The efficacy of sodium dibutyl sulfosuccinate (B1259242) as a surfactant is rooted in its tendency to adsorb at interfaces, a process driven by the dual nature of its molecular structure. asianpubs.orglignincorp.com The hydrophobic butyl groups are repelled by water and attracted to non-polar phases (like oil or air), while the hydrophilic sulfonate head group prefers the aqueous phase. This amphiphilic character causes the molecules to accumulate at the boundary, orienting themselves to minimize the free energy of the system. asianpubs.org
Studies have shown that at solid-liquid interfaces, such as alumina (B75360) in water, the adsorption of similar anionic surfactants is influenced by the surface charge of the solid. columbia.edu Adsorption increases significantly at certain concentrations, leading to the formation of two-dimensional aggregates known as hemimicelles. columbia.edu This aggregation is driven by the interaction between the hydrocarbon chains of the adsorbed surfactant ions. columbia.edu
Quantitative Analysis of Interfacial Tension Reduction by Sodium Dibutyl Sulfosuccinate
A primary consequence of the adsorption of this compound at an interface is the reduction of interfacial tension. asianpubs.orglookchem.com Interfacial tension is the force that exists at the boundary between two immiscible liquids. By accumulating at the interface, the surfactant molecules disrupt the cohesive forces between the molecules of the bulk phases, thereby lowering this tension. sips.org.in
Research on the interfacial tension between a mixture of benzene (B151609) and toluene (B28343) and an aqueous solution of 0.1 M potassium chloride demonstrated a regular decrease in interfacial tension with an increasing concentration of this compound (referred to in the study as BSS). asianpubs.orgasianpubs.org This reduction facilitates the mixing of otherwise immiscible or poorly miscible substances.
The following table presents data on the surface tension of aqueous solutions of this compound at 25°C, illustrating the effect of concentration on surface tension reduction. hantaichem.com
| Concentration (wt%) | Surface Tension (dynes/cm) |
|---|---|
| 0 | 72.0 |
| 0.005 | 62.0 |
| 0.1 | 58.0 |
| 0.6 | 54.0 |
| 1.2 | 48.0 |
| 1.8 | 44.5 |
| 2.4 | 42.5 |
| 3.0 | 41.5 |
| 3.6 | 41.5 |
| 4.8 | 41.5 |
| 6.0 | 40.9 |
Determination of Surface Excess and Molecular Film Formation Characteristics
The concentration of a surfactant at an interface, known as surface excess (Γ), can be determined from measurements of interfacial tension as a function of surfactant concentration using the Gibbs adsorption equation. asianpubs.orgasianpubs.org Studies on this compound at the interface between a benzene-toluene mixture and an aqueous solution have utilized this method to calculate surface excess at various concentrations. asianpubs.orgasianpubs.org
From the surface excess values, it is possible to calculate the area occupied by each surfactant molecule at the interface. asianpubs.orgasianpubs.org This provides insight into the packing of the molecular film. At low surfactant concentrations, the film is typically expanded, with the surfactant molecules lying disordered at the interface. asianpubs.org As the concentration increases, the molecules become more tightly packed. asianpubs.org A significant increase in surface pressure (the reduction in interfacial tension) causes only a small decrease in the area per molecule, indicating a condensed film. asianpubs.org
Influence of Concentration and Environmental Parameters on Interfacial Adsorption
The adsorption of this compound at an interface is significantly influenced by its concentration in the bulk solution. As the concentration increases, so does the number of molecules at the interface, leading to a greater reduction in interfacial tension until the critical micelle concentration (CMC) is reached. asianpubs.org At the CMC, the interface becomes saturated with surfactant molecules, and further additions of the surfactant lead to the formation of micelles in the bulk solution. The reported CMC for this compound is approximately 0.8 mM at 25°C.
Environmental factors such as temperature, pH, and the presence of electrolytes also play a crucial role. For instance, the presence of electrolytes like sodium chloride can affect the CMC and the adsorption behavior of anionic surfactants. researchgate.net The addition of salt tends to decrease the CMC and can enhance the attractive interactions between surfactant molecules in the adsorbed layer. researchgate.net The composition of the non-aqueous phase also has an effect; for example, as the mole fraction of benzene in a benzene-toluene mixture increases, the interfacial tension decreases, suggesting greater surfactant adsorption at the more non-polar interface. asianpubs.orgasianpubs.org
Role in Emulsification and Dispersion Processes
Due to its ability to lower interfacial tension and form a stabilizing film at the oil-water interface, this compound is an effective emulsifying and dispersing agent. lookchem.comhantaichem.com Emulsions are mixtures of two immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets. researchgate.net Dispersions involve the distribution of solid particles in a liquid medium.
Mechanistic Studies of Emulsion Stabilization Mediated by this compound
This compound stabilizes emulsions by forming a protective barrier around the dispersed droplets, which prevents them from coalescing. researchgate.net This stabilization arises from two main mechanisms: electrostatic repulsion and steric hindrance. researchgate.net
As an anionic surfactant, the sulfonate head groups of the adsorbed this compound molecules impart a negative charge to the surface of the droplets. This creates electrostatic repulsion between the droplets, keeping them apart. researchgate.net
The butyl chains of the surfactant molecules extend into the continuous phase, creating a physical barrier that also hinders the close approach of droplets. researchgate.net For a related compound, sodium dioctyl sulfosuccinate, the two branched chains are noted to increase its emulsification efficiency due to the large surface area per molecule. researchgate.net This efficient packing at the interface contributes to the stability of the emulsion. usask.ca In some systems, the presence of counterions in the solution can further enhance stability by occupying the space between the hydrophilic head groups. researchgate.net
Principles of Demulsification in Complex Multiphase Systems
While this compound is an effective emulsifier, surfactants can also play a role in demulsification, which is the process of breaking an emulsion. A study on the demulsification of crude oil-in-water emulsions using the related compound dioctyl sodium sulfosuccinate (DSS) provides insights into the potential mechanisms. nih.govnih.gov
In this context, the surfactant is added to an existing stable emulsion. The DSS molecules, due to their low molecular weight, can distribute quickly and adsorb at the oil-water interface. nih.govnih.gov The double-chain structure is thought to be beneficial for the demulsification process. nih.gov The addition of the demulsifier can disrupt the existing rigid film formed by natural emulsifying agents present in crude oil (like resins and asphaltenes), leading to the coalescence of the small oil droplets into larger ones that can then be separated more easily. nih.govresearchgate.net The efficiency of this process is dependent on factors such as the concentration of the demulsifier, the concentration of the oil, salinity, and mixing time. nih.govnih.gov Increasing the concentration of DSS up to its CMC was found to significantly increase the demulsification efficiency. nih.govnih.gov
Wetting Behavior and Applications in Enhanced Spreading Phenomena
This compound (DBSS) is an anionic surfactant recognized for its efficacy as a wetting and dispersing agent. Its molecular structure, featuring two short butyl chains, allows it to significantly reduce the surface and interfacial tension of aqueous solutions, which is the primary mechanism behind its wetting capabilities. asianpubs.org This property facilitates the spreading of liquids over surfaces and the penetration into porous materials.
The fundamental action of this compound is to lower the energy barrier between a liquid and a solid surface. By adsorbing at the liquid-air and liquid-solid interfaces, it reduces the liquid's surface tension and the contact angle, leading to enhanced spreading. Research has demonstrated that the interfacial tension of a system decreases as the concentration of this compound increases. asianpubs.org This behavior is crucial in numerous industrial and scientific applications where uniform coverage and penetration are required.
A study on the interfacial adsorption of the dibutyl ester of sodium sulfosuccinic acid at a hydrocarbon-water interface found that as the surfactant concentration increased, the interfacial tension progressively decreased. asianpubs.org This facilitates the formation of a molecular film at the interface, a key aspect of its function in wetting and emulsification. asianpubs.org
The efficiency of this compound in reducing surface tension is dependent on its concentration in an aqueous solution. As the concentration increases, more surfactant molecules populate the surface, leading to a greater reduction in surface tension until the critical micelle concentration (CMC) is reached.
Table 1: Surface Tension of this compound Aqueous Solutions at 25°C
| Concentration (wt%) | Surface Tension (mN/m) |
|---|---|
| 0 | 72.0 |
| 0.005 | 62.0 |
| 0.1 | 58.0 |
| 0.6 | 54.0 |
| 1.2 | 48.0 |
| 1.8 | 44.5 |
| 2.4 | 42.5 |
| 3.0 | 41.5 |
| 3.6 | 41.5 |
| 4.8 | 41.5 |
| 6.0 | 40.9 |
Detailed Research Findings
Scientific investigations have explored the specific effects of this compound on interfacial phenomena. In a study examining the adhesion of bacteria to surfactant-decorated oil droplets, DBSS was one of the surfactants evaluated. researchgate.net The research found that as the concentration of this compound at the oil-water interface increased, the areal density of adhered bacteria decreased. researchgate.net This was attributed to the reduction in oil-water interfacial tension, which consequently increases the free energy of adhesion for the bacterium, making it less favorable for the bacteria to attach to the droplet surface. researchgate.net This finding highlights the compound's ability to modify interfacial properties and control adhesion in multiphase systems.
Applications in Enhanced Spreading
The potent wetting properties of this compound make it a valuable component in various industrial formulations where enhanced spreading is critical. Its ability to ensure uniform application of products has led to its use in:
Textile Processing: As a wetting agent, it ensures even penetration of dyes and finishing agents into fabrics.
Coatings and Inks: It is used to improve the wetting of pigments and substrates, ensuring smooth and consistent application.
Agriculture: In pesticide formulations, it enhances the spreading of the active ingredients on plant leaves for better coverage and efficacy.
Industrial Products: It is incorporated into products such as carpet gums and printing pastes to ensure good mechanical stability and high surface tension characteristics where needed.
Its effectiveness stems from its ability to rapidly lower surface tension, allowing liquids to overcome their natural tendency to bead up and instead spread out over a wider area.
Micellization and Self Assembly of Sodium Dibutyl Sulfosuccinate Systems
Critical Micelle Concentration (CMC) Determination and Modulating Factors
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers spontaneously self-assemble into organized aggregates known as micelles. For sodium dibutyl sulfosuccinate (B1259242), an anionic surfactant, the CMC is typically determined by monitoring a physical property of the solution that changes abruptly at the point of micellization. Common methods include tensiometry, where the surface tension of the solution plateaus at the CMC, and conductivity measurements, which show a change in the slope of conductivity versus concentration due to the altered mobility of ions upon micelle formation. hubspot.net The CMC value for a given surfactant is not fixed; it is influenced by a variety of factors including the nature of the solvent, the presence of electrolytes, and temperature. hubspot.netpharmacy180.com
The composition of the solvent system significantly modulates the aggregation behavior of sodium dibutyl sulfosuccinate. The polarity of the solvent and the presence of co-solvents can alter the solvophobic and electrostatic interactions that drive micellization. mdpi.com
The addition of polar organic co-solvents, such as ethylene (B1197577) glycol (EG) or alcohols, to an aqueous solution can increase the CMC. pharmacy180.com This is because the co-solvent makes the bulk solution more non-polar, which reduces the hydrophobic effect—the primary driving force for micelle formation. By decreasing the "unfavorability" of the aqueous environment for the hydrophobic tails of the surfactant, a higher concentration of monomers is required to initiate aggregation. pharmacy180.comrjpdft.com Studies on the related surfactant sodium dioctyl sulfosuccinate (AOT) in water-ethylene (B12542467) glycol mixtures have shown that the CMC is higher in pure EG than in pure water, following the general trend observed for most surfactants. nih.gov In systems with high concentrations of EG (≥50%), hydrogen bonding between the co-solvent and the sulfonate headgroup of the surfactant can occur, further influencing the aggregation process. nih.gov
Deep eutectic solvents (DESs), such as Reline (choline chloride + urea) and Ethaline (choline chloride + ethylene glycol), represent a unique co-solvent system. Research on AOT in these systems shows that it self-assembles, but the CMC is considerably higher than in water. For instance, the CMC of AOT in Reline is 10.06 mM and in Ethaline is 15.52 mM. acs.org The aggregation in these systems is governed by the solvent's cohesive energy density. acs.orgnih.gov Adding water to these DESs decreases the CMC, indicating that the presence of water promotes micellization even in these complex solvent mixtures. acs.org
Table 1: Critical Aggregation Concentration (cac) of Sodium Dioctyl Sulfosuccinate (AOT) in Deep Eutectic Solvents (DES) and their Aqueous Mixtures at 298.15 K Data extracted from studies on the closely related surfactant, AOT.
| Solvent System | Water Content (% w/w) | Average cac (mM) |
|---|---|---|
| Reline-Water | 0 | 10.06 |
| 10 | 6.15 | |
| 30 | 1.08 | |
| 50 | 0.96 | |
| Ethaline-Water | 0 | 15.52 |
| 10 | 10.30 | |
| 30 | 1.40 | |
| 50 | 1.30 | |
| Water | 100 | 2.50 |
For ionic surfactants like this compound, the addition of electrolytes such as sodium chloride (NaCl) has a pronounced effect on micellization. The presence of excess counterions (Na+) in the bulk solution shields the electrostatic repulsion between the anionic sulfonate headgroups at the micelle surface. pharmacy180.comrjpdft.com This reduction in repulsion allows the surfactant molecules to pack more easily, thus promoting micelle formation at a lower concentration. Consequently, adding electrolytes decreases the CMC and typically increases the size of the micelles. pharmacy180.com
Counterion binding is a critical aspect of this process. A significant fraction of the counterions becomes associated with the micelle surface, partially neutralizing its charge. pharmacy180.com The degree of counterion binding can be influenced by the concentration and type of added salt. nih.gov Studies on the analogous surfactant sodium dioctyl sulfosuccinate (AOT) have shown a special counterion binding behavior where the binding constant can increase sharply once the NaCl concentration reaches a certain threshold (around 0.015-0.02 mol kg⁻¹). researchgate.netresearchgate.net This increased binding is linked to changes in the micelle's shape and the polarity of its interface. researchgate.net A drastic rise in sodium ion binding to AOT aggregates has been confirmed near the phase boundary where coacervation (a form of phase separation) occurs, highlighting the crucial role of counterions in driving phase transitions.
Impact of Solvent Polarity and Co-solvent Systems on Micellization
Characterization of Micellar and Reverse Micellar Structures
This compound, like other dialkyl sulfosuccinates, is known for its ability to form a variety of self-assembled structures in different solvent environments. In polar solvents like water, it forms conventional micelles with a hydrophobic core and a hydrophilic shell. In non-polar, hydrocarbon solvents, it can form reverse micelles, where the hydrophilic headgroups form a core that can encapsulate water, while the hydrophobic tails extend into the organic solvent. atamankimya.com The versatility of sulfosuccinate surfactants allows them to form microemulsions, often without the need for a co-surfactant. wikipedia.org
The size and shape of aggregates formed by this compound and its analogs are characterized using techniques like dynamic light scattering (DLS) and small-angle neutron scattering (SANS). DLS measures the hydrodynamic diameter (Dh) of the aggregates in solution.
In pure deep eutectic solvents (DESs), the aggregates of AOT are relatively small, with a Dh of approximately 34-56 nm. nih.gov The size of these aggregates is influenced by the solvent composition; for instance, in Reline-water mixtures, the aggregate size first decreases and then increases as the water content rises. acs.org In aqueous solutions, the addition of salts or other compounds that induce a micelle-to-vesicle transition leads to a significant increase in the aggregate size. rsc.org For example, the hydrodynamic diameter of AOT aggregates grows distinctly as the concentration of NaCl approaches a phase boundary, indicating the fusion of smaller structures into larger ones.
Table 2: Hydrodynamic Diameter (Dh) of Sodium Dioctyl Sulfosuccinate (AOT) Aggregates in Various Solvents Data extracted from studies on the closely related surfactant, AOT.
| Solvent | Hydrodynamic Diameter (Dh) |
|---|---|
| Reline (DES) | ~56 nm |
| Ethaline (DES) | ~40 nm |
| Water | ~120 nm |
| Aqueous solution near coacervate phase boundary | Growth from ~100 nm to larger sizes |
Under certain conditions, this compound and its analogs can form more complex structures than simple micelles, such as vesicles and liquid crystalline phases. wikipedia.org Vesicles are spherical, closed-bilayer structures that enclose a volume of the solvent. While single-chain surfactants rarely form vesicles, some double-chain surfactants like sulfosuccinates can. researchgate.netresearchgate.net
The formation of vesicles from micelles (a micelle-to-vesicle transition) can be induced by additives. For AOT, the addition of tetraalkylammonium salts can trigger this transition. rsc.org Similarly, in the presence of NaCl, AOT has been shown to form both unilamellar (single bilayer) and multilamellar (multiple concentric bilayers) vesicles, as evidenced by cryogenic transmission electron microscopy (cryo-TEM). These vesicles are observed at concentrations approaching a coacervate phase boundary. Some sulfosuccinate surfactants can spontaneously form vesicles in aqueous solutions without any additives. researchgate.netrsc.org The formation of liquid crystalline phases, which are states of matter with properties intermediate between those of a conventional liquid and a solid crystal, is also a known feature of the aqueous phase behavior of these surfactants. wikipedia.org
Morphological and Size Characterization of Surfactant Aggregates
Mechanisms of Aggregate Formation and Phase Transitions
The self-assembly of this compound is primarily driven by the hydrophobic effect, which causes the non-polar butyl chains to minimize contact with water by aggregating. This process is opposed by the electrostatic repulsion between the anionic sulfonate headgroups and by steric hindrance. The balance of these forces determines the type of aggregate formed.
Phase transitions, such as the growth of micelles or the transformation of micelles into vesicles or liquid crystals, are governed by changes in this balance. An increase in ionic strength, for example, is a key mechanism for inducing such transitions. By adding a salt like NaCl, the electrostatic repulsion between headgroups is screened. pharmacy180.com This allows the surfactant molecules to pack more closely together, which can change the effective molecular geometry and favor the formation of planar bilayers that curve to form vesicles, rather than the highly curved surfaces of small micelles.
A specific mechanism for coacervate formation in AOT solutions involves a significant increase in counterion binding near the phase boundary. This enhanced binding neutralizes the headgroup charges, leading to the fusion of smaller vesicles into larger, multilamellar vesicles. Eventually, these larger structures flocculate to form the dense, surfactant-rich coacervate phase. Similarly, hydrogen bonding between the surfactant headgroup and co-solvents can also alter the intermolecular forces and influence the mechanism of aggregation. nih.gov
Thermodynamic Analysis of Micellization Processes
The process of micellization, the spontaneous formation of aggregates by surfactant molecules in a solution, is governed by a delicate balance of thermodynamic forces. A thorough analysis of these parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provides critical insights into the driving forces behind the self-assembly of sulfosuccinate surfactants.
In the case of sulfosuccinate surfactants like sodium dioctyl sulfosuccinate (AOT), a close structural analog to this compound, the enthalpy of micellization (ΔH°m) can be either endothermic or exothermic depending on the specific conditions, such as temperature and the presence of additives. nih.gov For instance, the ΔH°m for AOT has been reported as endothermic, while for a related compound, sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS), it is exothermic. nih.gov This highlights the sensitivity of the enthalpic term to the molecular structure of the surfactant.
Thermodynamic studies show that the micellization process, even when less favorable in certain mixed solvent systems compared to pure water, remains spontaneous. ijert.org The standard free energy of micellization (ΔG°m) becomes less negative in such binary solvents, indicating a decrease in spontaneity. ijert.org Concurrently, the enthalpy values (ΔH°m) often become more negative, suggesting the process becomes more exothermic. ijert.org The entropy values (ΔS°m) are typically higher in aqueous solutions, confirming that the process is favored by entropy gain in water. ijert.org
The table below presents thermodynamic parameters for the micellization of sodium dioctyl sulfosuccinate (AOT) under specific conditions, illustrating the interplay of these thermodynamic forces.
| Surfactant System | Temperature (K) | ΔG°m (kJ mol-1) | ΔH°m (kJ mol-1) | ΔS°m (J mol-1 K-1) | Reference |
|---|---|---|---|---|---|
| AOT in Water | 298.15 | -21.74 | -3.45 | 62.42 | mdpi.com |
| AOT + 0.0001 M DPH | 293 | -34.87 | -45.91 | -37.68 | ekb.egekb.eg |
| AOT + 0.0001 M DPH | 303 | -34.69 | -45.91 | -37.03 | ekb.egekb.eg |
| AOT + 0.001 M DPH | 293 | -35.91 | -47.88 | -40.85 | ekb.egekb.eg |
| AOT + 0.001 M DPH | 303 | -35.75 | -47.88 | -40.03 | ekb.egekb.eg |
This table is interactive. You can sort the columns by clicking on the headers.
Investigation of Hydrogen Bonding Interactions within Self-Assembled Systems
Hydrogen bonding plays a fundamental role in the architecture and stability of supramolecular structures formed by surfactants. These non-covalent interactions, which occur between a hydrogen atom donor and an electronegative acceptor atom, are crucial in dictating the aggregation behavior of molecules in solution. In the context of this compound and related surfactants, hydrogen bonding can occur between the surfactant headgroups, water molecules, and any co-solutes present in the system.
The strength of hydrogen bonds is sensitive to the surrounding environment, including factors like solvent polarity, temperature, and pH. Microcalorimetry studies on biological macromolecules like mucin have demonstrated how changes in the solvent, such as the addition of dimethyl sulfoxide (B87167) (DMSO), can disrupt or alter the hydrogen bonding network. nih.gov Thermal events observed in such experiments can be linked to the breaking of hydrogen bonds that stabilize the quaternary structure of the self-assembled system. nih.gov Although not directly studying sulfosuccinates, these findings illustrate the powerful techniques available for probing hydrogen bonding and underscore its importance in maintaining the integrity of molecular assemblies. The inherent stability of these aggregates is often due not just to hydrophobic effects but also to extensive hydrogen bonding. nih.gov
Cooperative and Antagonistic Effects in Mixed Micellar Systems Involving this compound
When two or more different surfactants are present in a solution, they can form mixed micelles, and their interaction can lead to properties that are significantly different from those of the individual components. These interactions can be classified as synergistic (cooperative) or antagonistic. researchgate.net
Synergism occurs when the mixture of surfactants exhibits more favorable properties—such as a lower critical micelle concentration (CMC)—than would be predicted from the ideal mixing behavior of the individual components. mdpi.com This is often the result of favorable interactions between the different surfactant molecules in the micelle, such as the reduction of electrostatic repulsion between headgroups. For example, mixing an anionic surfactant like a sulfosuccinate with a non-ionic or cationic surfactant can lead to a significant decrease in the CMC. researchgate.net The interaction between two anionic surfactants, such as sodium dioctyl sulfosuccinate (AOT) and sodium dodecyl sulfate (B86663) (SDS), has also been shown to be synergistic, resulting in a reduction of the CMC compared to the individual surfactants. researchgate.net This attractive interaction is often quantified by a negative value of the micellar interaction parameter (β). mdpi.comdiva-portal.org
Antagonism is the opposite effect, where the mixed system shows less favorable properties than expected. researchgate.net This can manifest as an increase in the CMC or a reduction in surface activity. Antagonistic effects can arise from unfavorable interactions, such as steric hindrance or increased repulsion between the headgroups of the mixed surfactants. researchgate.net
The behavior of mixed systems can be complex. For instance, in mixtures of AOT and SDS, synergism is observed at certain mole fractions, while the behavior approaches ideality at others. researchgate.net The addition of other substances, like sodium salicylate, can further influence these interactions by participating in the formation of mixed micelles, affecting the CMC and the counter-ion binding at the micellar surface. researchgate.netissstindian.org
The table below provides data on the critical micelle concentration (CMC) for individual surfactants and their mixtures, illustrating synergistic effects.
| Surfactant System | Mole Fraction of First Component (α1) | Experimental CMC (mmol L-1) | Ideal CMC (mmol L-1) | Interaction Parameter (β) | Reference |
|---|---|---|---|---|---|
| SDS | 0.0 | 8.30 | - | - | researchgate.net |
| AOT + SDS | 0.1 | 4.50 | 7.70 | -2.11 | researchgate.net |
| AOT + SDS | 0.3 | 2.10 | 6.23 | -2.84 | researchgate.net |
| AOT + SDS | 0.5 | 1.55 | 4.77 | -2.90 | researchgate.net |
| AOT + SDS | 0.7 | 1.60 | 3.30 | -1.74 | researchgate.net |
| AOT | 1.0 | 2.40 | - | - | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Applications in Polymer Science and Engineering
Emulsion Polymerization with Sodium Dibutyl Sulfosuccinate (B1259242) as an Emulsifier
Emulsion polymerization is a key industrial process for producing a wide variety of synthetic polymers, commonly known as latexes. In this process, sodium dibutyl sulfosuccinate serves as a primary emulsifier, facilitating the dispersion of a water-insoluble monomer in an aqueous medium. Its presence is crucial for creating stable monomer droplets, influencing the sites of polymer chain initiation, and ensuring the stability of the final polymer particles. researchgate.net Dialkyl sulfosuccinates are recognized for their excellent wetting, emulsifying, and dispersing properties in these systems. researchgate.net
The formation of polymer particles in emulsion polymerization, known as nucleation, is a complex process that can occur through several mechanisms. The specific pathway is influenced by factors such as the hydrophilicity of the monomer and the concentration of the emulsifier. nih.gov When an anionic surfactant like this compound is used at concentrations above its critical micelle concentration (CMC), the primary mechanism for hydrophobic monomers is typically micellar nucleation. nih.govresearchgate.net In this process, the surfactant molecules form micelles, which are swollen with monomer molecules. Polymerization is initiated when a free radical from the aqueous phase enters one of these monomer-swollen micelles. researchgate.net
For more water-soluble monomers, homogeneous nucleation may occur, where polymerization begins in the aqueous phase, forming an oligomeric radical that precipitates and then becomes a particle stabilized by surfactant molecules. nih.gov Research on analogous compounds like sodium di-isodecyl sulfosuccinate in vinyl chloride polymerization shows that the emulsifier's micellization behavior directly impacts particle formation and can be studied by monitoring parameters like CMC and zeta potential. researchgate.net Furthermore, surfactants can enhance the spontaneous emulsification of the monomer, creating nanometer-sized monomer droplets that also act as loci for particle nucleation. nih.gov The growth of these nucleated particles proceeds as monomer diffuses from larger droplets through the aqueous phase to the growing polymer particles.
The presence and concentration of this compound significantly affect both the rate of polymerization and the physical properties of the resulting latex. Research on the copolymerization of vinyl acetate (B1210297) and dibutyl maleate (B1232345) using a sulfosuccinate surfactant demonstrated that the polymerization rate increases with higher surfactant concentrations. researchgate.nettandfonline.com This is attributed to the increased number of micelles, which provides more sites for particle nucleation. researchgate.net
The initiator decomposition rate is also influenced by interactions between the surfactant, monomer, and the forming polymer. researchgate.net The characteristics of the final latex, such as particle size, stability, and film-forming properties, are directly linked to the emulsifier used. Dialkyl sulfosuccinates are generally known to produce latexes with medium-sized particles. researchgate.net However, process conditions can be adjusted; for instance, using a redox initiation system at lower temperatures with sulfosuccinate emulsifiers has been shown to yield ultra-fine particle sizes, which is beneficial for applications requiring deep penetration and high binding efficiency. google.com
The table below summarizes findings from a study on a silicone-modified quaternary polymer latex prepared using a sulfosuccinate-based emulsifier system, illustrating the impact of emulsifier concentration on latex properties.
Table 1: Effect of Emulsifier Concentration on Latex Properties
| Emulsifier Amount (wt%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Conversion (%) | Coagulation (%) |
|---|---|---|---|---|
| 3 | 110.2 | 0.085 | 92.1 | 1.5 |
| 4 | 101.5 | 0.076 | 94.5 | 1.1 |
| 5 | 92.8 | 0.065 | 96.2 | 0.8 |
| 6 | 85.3 | 0.058 | 97.8 | 0.5 |
| 7 | 88.1 | 0.069 | 97.5 | 0.7 |
Data adapted from a study on a silicone-modified polymer latex using a sulfosuccinate-based emulsifier system. researchgate.net
This data shows that increasing the emulsifier concentration generally leads to a smaller average particle size and a narrower size distribution (lower PDI), along with higher monomer conversion and reduced coagulum. researchgate.net
Once the polymer particles are formed, maintaining their dispersion in the aqueous phase without aggregation is critical. This is known as colloidal stability, and this compound plays a vital role in this aspect. The stability of such systems is often explained by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which considers the balance between van der Waals attractive forces and electrostatic repulsive forces between particles. core.ac.ukresearchgate.net
Influence on Polymerization Kinetics and Resultant Latex Characteristics
Interfacial Interactions with Synthetic and Natural Polymeric Systems
The interaction of this compound at the interface between different phases is fundamental to its function. In systems containing polymers, these interactions can be complex and are primarily governed by electrostatic and hydrophobic forces. mdpi.com
In synthetic polymer systems, the interaction depends heavily on the nature of the polymer. When interacting with a non-polar polymer surface, the hydrophobic butyl tails of the surfactant adsorb onto the surface, leaving the hydrophilic sulfonate head groups oriented towards the aqueous phase. This is the basis for its role in emulsion polymerization and colloidal stabilization. In cases involving charged polymers (polyelectrolytes), the interactions are more specific. Anionic surfactants like this compound will interact strongly with cationic polyelectrolytes through electrostatic attraction, potentially forming polymer-surfactant complexes at interfaces. rsc.org These complexes can alter surface properties significantly.
Sodium Dibutyl Sulfosuccinate in Nanotechnology and Nanomaterial Synthesis
Role as a Surfactant in Nanoparticle Synthesis via Microemulsion Systems
Microemulsions are clear, thermodynamically stable, and isotropic dispersions composed of an apolar phase (oil), a polar phase (water), and a surfactant. dergipark.org.tr Sodium dibutyl sulfosuccinate (B1259242), acting as the surfactant, forms a monolayer at the oil-water interface, reducing interfacial tension and allowing for the spontaneous formation of nanometer-sized droplets of one phase within the other. dergipark.org.tr
When water is the dispersed phase in a continuous oil medium, the system is known as a water-in-oil (w/o) microemulsion or a reverse micelle system. dergipark.org.tr These reverse micelles function as discrete nanoreactors, where the aqueous cores can be loaded with water-soluble reactants. dergipark.org.trscience.gov This method is particularly advantageous because it allows for the synthesis of nanoparticles with a narrow size distribution under ambient temperature and pressure conditions, offering significant control over the final product. dergipark.org.tr The synthesis process typically involves mixing two separate microemulsion populations, each containing one of the required reactants in their aqueous cores. The collision and fusion of these nanodroplets initiate the chemical reaction, leading to precipitation and nanoparticle formation within the confined space of the micelle. dergipark.org.tr
Reverse micelles are dynamic, nanoscopic water droplets stabilized by a surfactant layer within a bulk organic solvent. mdpi.com They serve as ideal templates for nanoparticle synthesis because the size of the water pool directly dictates the size of the resulting nanoparticle. conicet.gov.ar The surfactant, such as sodium dibutyl sulfosuccinate or its analogue AOT, self-assembles with its hydrophilic headgroups oriented towards the inner aqueous core and its hydrophobic tails extending into the continuous oil phase. mdpi.com
This structure creates a confined environment that acts as a nanoreactor. dergipark.org.tr The synthesis of nanoparticles using this template method involves the solubilization of precursor salts within the aqueous cores of the reverse micelles. scirp.orgnih.gov When two microemulsion systems, one containing the metal salt precursor and the other a reducing agent, are mixed, the micelles continuously collide, coalesce, and break apart. This dynamic exchange of contents brings the reactants into contact, initiating the nucleation and growth of nanoparticles. conicet.gov.ar The growth process is physically constrained by the size of the micellar core, providing a mechanism for producing highly monodisperse nanoparticles. conicet.gov.ar For instance, this method has been successfully used to synthesize sodium halide (NaX) nanoparticles with diameters between 1.5 and 2.5 nm. scirp.org
The ability to precisely control the size and shape of nanoparticles is crucial for tailoring their properties for specific applications. In reverse micelle systems, several parameters can be adjusted to achieve this control. dergipark.org.tracs.org The most critical parameter is the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[Surfactant]). conicet.gov.arresearchgate.net By varying W₀, the size of the aqueous core can be systematically tuned, which in turn controls the final size of the nanoparticle. conicet.gov.ar
Other factors that influence nanoparticle characteristics include the concentration of reactants, temperature, pH, and the type of solvent used. dergipark.org.trconicet.gov.ar The composition of the continuous oil phase can affect inter-micellar interactions and mass transfer between droplets, thereby influencing the nanoparticle growth kinetics and final size. conicet.gov.ar For example, studies using AOT have shown that the choice of solvent blend can dramatically affect the properties of the reverse micelles and the resulting gold nanoparticles. conicet.gov.ar
Table 1: Key Parameters for Controlling Nanoparticle Synthesis in Reverse Micelles
| Parameter | Influence on Nanoparticles | Research Findings |
| Water-to-Surfactant Molar Ratio (W₀) | Primarily controls the size of the aqueous core and, consequently, the nanoparticle diameter. Increasing W₀ generally leads to larger nanoparticles. conicet.gov.arresearchgate.net | The apparent hydrodynamic diameter of reverse micelles increases with W₀. conicet.gov.ar In the synthesis of WS₂ nanoparticles, doubling W₀ increased the particle size by 26%. researchgate.net |
| Reactant Concentration | Affects nucleation and growth rates. Higher concentrations can lead to larger particles or aggregation. dergipark.org.tr | The concentration of precursors is a key factor in controlling the synthesis reaction within the micellar nanoreactors. conicet.gov.ar |
| Temperature | Influences the dynamics of micelle collisions and the kinetics of the chemical reaction. dergipark.org.tr | The frequency of micellar collisions, which is temperature-dependent, can enhance conductance percolation in microemulsions. science.gov |
| Solvent Type | The properties of the continuous oil phase can alter the stability and interaction potential of the reverse micelles, affecting nanoparticle size. conicet.gov.ar | Changing the external solvent composition from pure n-heptane to benzene-containing mixtures affects droplet-droplet interactions and the size of synthesized gold nanoparticles. conicet.gov.ar |
| Surfactant Type/Concentration | The structure of the surfactant and its concentration determine the packing at the interface and the stability of the micelles. nih.gov | The critical packing parameter of a surfactant helps predict the morphology of the aggregates it will form. nih.gov |
The reverse micelle method is highly versatile and has been employed to synthesize a wide range of metallic and bimetallic nanoparticles. science.govmdpi.com Metallic nanoparticles, such as those made of gold or silver, are commonly synthesized by reducing a metal salt precursor within the aqueous cores. conicet.gov.arscirp.org
Bimetallic nanoparticles, which contain two different metals, can be fabricated with various architectures, including alloys, core-shell structures, and clusters. mdpi.comresearchgate.net These materials are of great interest because they often exhibit synergistic properties that are superior to their monometallic counterparts. researchgate.net The synthesis of bimetallic nanoparticles in reverse micelles can be achieved through several routes, such as the co-reduction of two different metal precursors in the same micelle or the sequential reduction to form layered structures. science.govmdpi.com For example, the galvanic replacement reaction is a common technique where a pre-formed nanoparticle of one metal acts as a template for the deposition of a second, more noble metal. nih.govnih.gov This has been used to create Ag-Au bimetallic nanoparticles by adding a gold salt to a solution containing pre-synthesized silver nanoparticles. nih.gov
Table 2: Examples of Nanoparticles Synthesized in Sulfosuccinate-Based Microemulsions
| Nanoparticle Type | Specific Material | Synthesis System Example | Key Finding |
| Metallic | Sodium Halide (NaF, NaCl, NaBr, NaI) | AOT / Toluene (B28343) / Water | Synthesis of nanoparticles with diameters of 1.5 to 2.5 nm was achieved. scirp.org |
| Metallic | Gold (Au) | AOT / n-heptane / Water | Produced spherical and highly monodispersed gold nanoparticles with a size of 8 ± 1 nm. conicet.gov.ar |
| Bimetallic (Alloy) | Copper-Platinum (Cu-Pt) | Not specified microemulsion, but a facile synthesis approach | Highly monodispersed bimetallic nanoclusters with an average diameter of 3.0 ± 1.0 nm were formed. beilstein-journals.org |
| Bimetallic (Core-Shell) | Gold-Silver (Au core-Ag shell) | Neem leaf broth (green synthesis) | Nanoparticles of 50–100 nm in size were synthesized by mixing metal precursors in the broth. mdpi.com |
| Bimetallic (Alloy) | Silver-Gold (Ag-Au) | Water-in-oil microemulsion (TritonX-100/cyclohexane) | Bimetallic nanoparticles were formed immediately upon mixing reactants at room temperature. mdpi.com |
Strategies for Controlling Nanoparticle Size and Morphology
Engineering of Core-Shell Nanoparticle Architectures
Core-shell nanoparticles are composite materials where a core of one material is coated with a shell of another. rsc.org This architecture is highly desirable as it allows for the combination of different properties in a single nanoparticle and can enhance stability, modify surface chemistry, and improve performance in applications like catalysis and bioimaging. rsc.orgbeilstein-journals.org
The synthesis of core-shell nanoparticles using surfactant-stabilized systems often involves a sequential, multi-step process. vcu.edu First, the core nanoparticles are synthesized within the microemulsion. These surfactant-coated cores then serve as seeds for the growth of the shell. vcu.edu A precursor for the shell material is introduced into the system, which then deposits onto the surface of the core particles. For example, Fe/Ag core-shell nanoparticles have been designed in a one-pot method where already-formed Fe nanoparticles serve as seeds for the heterogeneous nucleation and growth of Ag. vcu.edu Similarly, an inert shell, such as silica (B1680970) (SiO₂) or another metal, can be grown on a core to passivate its surface, prevent oxidation, or tune its optical and magnetic properties. beilstein-journals.orgvcu.edu The surfactant plays a crucial role in stabilizing the nanoparticles at each stage, preventing aggregation and ensuring a uniform coating process. rsc.org
Advanced Materials Fabrication through Surfactant Templating Approaches
Beyond the synthesis of discrete nanoparticles, the self-assembly capabilities of surfactants like this compound can be leveraged to fabricate more complex, advanced materials. rsc.org Surfactants can form a variety of ordered structures, such as lamellar phases (liquid crystals) or hexagonal arrays of cylindrical micelles, in addition to spherical reverse micelles. acs.org These ordered surfactant assemblies can be used as templates to direct the synthesis of nanostructured materials, including porous solids. nih.govacs.org
In a typical surfactant templating approach, the surfactant self-assembles into a desired liquid-crystalline phase, and inorganic precursors are introduced into the system. These precursors then polymerize or precipitate around the surfactant template. Subsequent removal of the organic surfactant template, often through calcination or solvent extraction, leaves behind a solid material with a porous nanostructure that is a negative replica of the original surfactant assembly. nih.gov A recent development is the use of solid-state surfactant templating, where lamellar surfactant crystals containing metal ions are used as a template. nih.gov The hydrolysis of the metal ions within the crystal layers and subsequent treatment can lead to the formation of amorphous 2D metal oxide or oxyhydroxide nanosheets. nih.gov This approach provides a pathway to create materials with controlled thickness and composition. nih.gov
Advanced Characterization and Analytical Techniques for Sodium Dibutyl Sulfosuccinate Systems
Spectroscopic Investigations of Sodium Dibutyl Sulfosuccinate (B1259242) (e.g., Raman, Infrared, UV-Vis)
Spectroscopic techniques are powerful, non-invasive tools for probing the molecular environment of sodium dibutyl sulfosuccinate. Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's structure, interactions, and aggregation state. spectroscopyonline.comresearchgate.netresearchgate.net
Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are forms of vibrational spectroscopy that provide detailed information about the chemical bonds and functional groups within the this compound molecule. primescholars.com FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy involves the inelastic scattering of monochromatic light. primescholars.comnih.gov These techniques can identify characteristic vibrational modes of the sulfonate headgroup, the ester linkages, and the alkyl chains. Changes in the position and intensity of these spectral bands can indicate alterations in the molecular conformation, intermolecular interactions, and the local environment, such as those occurring during micellization or adsorption at interfaces. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While this compound itself may not have strong chromophores in the UV-Vis range, this technique is often employed with probe molecules to study the formation and properties of micelles. spectroscopyonline.comnih.gov The change in the absorption spectrum of a probe molecule upon partitioning into the micellar core provides information about the polarity of the micellar environment and can be used to determine the critical micelle concentration (CMC).
The following table summarizes the typical spectral regions and their corresponding molecular vibrations for this compound:
| Spectroscopic Technique | Wavenumber/Wavelength Range | Associated Molecular Vibration/Transition |
| FTIR/Raman | ~1250-1000 cm⁻¹ | S=O stretching (sulfonate group) |
| FTIR/Raman | ~1735 cm⁻¹ | C=O stretching (ester group) |
| FTIR/Raman | ~2960-2850 cm⁻¹ | C-H stretching (alkyl chains) |
| UV-Vis | ~200-400 nm | Electronic transitions (often using probe molecules) |
Vibrational Spectroscopy for Probing Headgroup-Counterion Interactions
Vibrational spectroscopy, particularly FTIR and Raman, is instrumental in elucidating the interactions between the sulfonate headgroup of this compound and its counterion, sodium (Na⁺). The binding of the counterion to the charged headgroup is a critical factor in the stability and structure of the resulting self-assembled aggregates.
The vibrational frequencies of the sulfonate group (SO₃⁻) are particularly sensitive to the degree of counterion binding. When the sodium ion is closely associated with the sulfonate headgroup, it perturbs the electron distribution and the vibrational modes of the S=O bonds. This perturbation can manifest as shifts in the peak positions of the symmetric and asymmetric stretching vibrations of the sulfonate group. By analyzing these spectral shifts in different environments (e.g., varying concentration, solvent, or temperature), researchers can gain insights into the strength and nature of the headgroup-counterion interactions. For instance, a study on the interaction between sodium dodecylsulfate (SDS) and sodium dioctylsulfosuccinate (AOT) has shown that the presence of NaCl can influence the counterion binding behavior in mixed surfactant systems. researchgate.net This highlights the sensitivity of these interactions to the ionic environment. researchgate.net
Scattering and Imaging Techniques for Self-Assembled Structures (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)
To visualize and quantify the size and shape of the self-assembled structures formed by this compound, scattering and imaging techniques are indispensable.
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the size distribution of small particles in suspension. acs.orgresearchgate.net It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius of the micelles or other aggregates can be calculated. DLS is particularly useful for studying the effects of concentration, temperature, and additives on the size and stability of the self-assembled structures.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the self-assembled structures. nih.gov A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. To enhance contrast, staining agents are often used. TEM can reveal the shape (e.g., spherical, cylindrical) and size of micelles, vesicles, or other complex aggregates formed by this compound. nih.gov
These techniques have been widely used to characterize the self-assembly of various surfactants, providing valuable data on the dimensions of the aggregates. acs.org
Calorimetric Studies for Elucidating Micellization Thermodynamics
Calorimetry is a key technique for understanding the thermodynamic driving forces behind the micellization of this compound. Isothermal titration calorimetry (ITC) is a particularly powerful method for directly measuring the heat changes associated with this process. tuwien.at
In a typical ITC experiment, a concentrated solution of the surfactant is titrated into a solvent in the calorimeter cell, and the heat evolved or absorbed during the demicellization process is measured. researchgate.net This allows for the direct determination of the enthalpy of micellization (ΔH°m). researchgate.net
From the ITC data, along with the critical micelle concentration (CMC) determined from the same experiment or other methods, other thermodynamic parameters of micellization can be calculated:
Gibbs Free Energy of Micellization (ΔG°m): This is calculated from the CMC and indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. researchgate.netnih.gov
Entropy of Micellization (ΔS°m): This is calculated from the Gibbs-Helmholtz equation (ΔG°m = ΔH°m - TΔS°m) and reflects the change in randomness of the system upon micelle formation. nih.gov For many surfactants, the entropy change is positive and a major driving force for micellization, largely due to the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect). nih.gov
Studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that the enthalpy of micellization can be temperature-dependent, highlighting the role of hydrophobic interactions. researchgate.net The presence of salts can also significantly affect the thermodynamics of micellization. researchgate.netresearchgate.net
The following table presents a conceptual representation of thermodynamic data that can be obtained from calorimetric studies of sulfosuccinate surfactants.
| Thermodynamic Parameter | Typical Sign/Value | Interpretation |
| ΔH°m (Enthalpy of Micellization) | Can be positive or negative | Indicates whether micellization is endothermic or exothermic. |
| ΔG°m (Gibbs Free Energy of Micellization) | Negative | Indicates that micellization is a spontaneous process. researchgate.net |
| ΔS°m (Entropy of Micellization) | Positive | Often the main driving force for micellization due to the hydrophobic effect. nih.gov |
Computational and Theoretical Modeling Studies of Sodium Dibutyl Sulfosuccinate
Molecular Dynamics (MD) Simulations of Sodium Dibutyl Sulfosuccinate (B1259242) Systems
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. An MD simulation provides a detailed view of molecular behavior over time, offering insights into structural changes, system thermodynamics, and the specific interactions between individual molecules. google.com For a surfactant like sodium dibutyl sulfosuccinate, MD simulations would be invaluable for understanding its behavior in various environments.
MD simulations are frequently used to model the behavior of surfactants at interfaces, such as the boundary between oil and water or air and water. These simulations can reveal how individual surfactant molecules orient themselves at the interface, with the hydrophilic sulfosuccinate head group interacting with the polar phase (water) and the hydrophobic dibutyl tails extending into the non-polar phase (oil or air).
Key research findings that could be derived from such simulations for this compound would include:
Interfacial Tension Reduction: Calculation of the reduction in interfacial tension as a function of surfactant concentration at the interface.
Molecular Packing and Orientation: Determining the arrangement and tilt angles of the dibutyl chains and the conformation of the headgroups at the interface.
Adsorption Dynamics: Simulating the process of surfactant molecules moving from the bulk solution to the interface and the timescale over which this equilibrium is reached.
Influence of Additives: Modeling how salts or co-surfactants affect the packing and efficiency of the surfactant layer at the interface. For instance, studies on similar surfactants have shown that ions can cause inhomogeneities in interfacial occupation due to electrostatic interactions.
A hypothetical data table derived from MD simulations could present the following:
| Surfactant Concentration (molecules/nm²) | System | Calculated Interfacial Tension (mN/m) | Average Tilt Angle of Alkyl Chains (degrees) |
| 0.5 | Water-Decane | 45.3 | 35 |
| 1.0 | Water-Decane | 32.1 | 30 |
| 1.5 | Water-Decane | 21.5 | 28 |
| 1.0 | Water-Decane + 0.1M NaCl | 29.8 | 27 |
This table is illustrative and not based on published data for this compound.
Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into aggregates like micelles or vesicles. MD simulations can predict the mechanisms of this self-assembly and the resulting structures. For this compound, simulations could model the formation of micelles in an aqueous solution or reverse micelles in a non-polar solvent.
MD simulations can provide detailed structural and dynamic information about these aggregates:
Aggregation Number: Predicting the most probable number of surfactant molecules in a stable micelle. researchgate.net
Micelle Shape and Size: Determining whether the micelles are spherical or ellipsoidal and calculating their dimensions, such as the radius of gyration.
Core and Corona Structure: Analyzing the density profile of the micelle to distinguish the hydrophobic core (formed by the butyl chains) from the hydrophilic corona (formed by the sulfosuccinate headgroups) that is exposed to water.
Water Penetration: Quantifying the extent to which water molecules penetrate the hydrophobic core of the micelle.
Simulation of Interfacial Behavior and Adsorption Phenomena
Application of Coarse-Grained Mesoscale Methods, such as Dissipative Particle Dynamics (DPD)
While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) methods, such as Dissipative Particle Dynamics (DPD), address this limitation by grouping several atoms into a single interaction bead. This simplification allows for the simulation of larger systems over longer times, which is crucial for studying phenomena like micelle formation and phase behavior. researchgate.net
DPD is a mesoscale simulation technique particularly well-suited for studying the hydrodynamics and phase behavior of complex fluids, including surfactant solutions. researchgate.net By bridging the gap between the molecular scale of MD and macroscopic scales, DPD can model the formation of complex structures that would be computationally prohibitive for all-atom simulations. researchgate.net
For this compound, DPD simulations could be used to:
Construct Phase Diagrams: Predict the different phases (e.g., micellar, lamellar, hexagonal) that form at various surfactant concentrations and temperatures.
Model Emulsification: Simulate the process of oil-in-water or water-in-oil emulsion formation and stabilization by the surfactant.
Study Polymer-Surfactant Interactions: Investigate the complex structures formed when surfactants interact with polymers in solution.
DPD models are parameterized to reproduce certain macroscopic properties, often by matching data from experiments or more detailed MD simulations. researchgate.net
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and interaction energies.
For this compound, DFT calculations could be employed to:
Determine Molecular Properties: Calculate the optimal geometry, partial atomic charges, and dipole moment of an individual surfactant molecule.
Analyze Intermolecular Interactions: Quantify the binding energy between the surfactant and other molecules, such as water, solvent molecules, or counter-ions (Na⁺). This is crucial for understanding ion-specific effects and the strength of hydration of the headgroup.
Parameterize Force Fields: Provide accurate energetic data that can be used to develop and refine the force fields used in larger-scale MD and DPD simulations.
A study combining MD and quantum chemistry could, for example, analyze the accumulation of surfactant headgroups and tails on an equipotential surface to explain the stability of certain aggregate structures. researchgate.net
A sample data table from DFT calculations might show:
| Interaction Pair | Method/Basis Set | Calculated Binding Energy (kJ/mol) |
| DBSS⁻ with Na⁺ | DFT/B3LYP/6-31G | -350.5 |
| DBSS⁻ with H₂O (Headgroup) | DFT/B3LYP/6-31G | -45.2 |
| DBSS⁻ with H₂O (Ester group) | DFT/B3LYP/6-31G* | -20.8 |
This table is illustrative and not based on published data for this compound.
Environmental Research Aspects of Sodium Dibutyl Sulfosuccinate: Non Toxicity Focused Studies
Biodegradation Pathways and Biotransformation Mechanisms
The primary biodegradation pathway for dialkyl sulfosuccinates is initiated by microbial activity that targets the ester linkages. Under either acidic or basic conditions, these ester bonds undergo hydrolysis. This initial step results in the formation of butanol and sulfosuccinate (B1259242) derivatives.
Further biotransformation research on closely related C6-C8 dialkyl sulfosuccinates provides a likely model for the subsequent degradation of sodium dibutyl sulfosuccinate. Studies confirm that the initial cleavage of the ester bond yields two distinct monoalkyl sulfosuccinates. mst.dk One of these resulting monoesters is readily biodegradable, likely through a hydrolytic cleavage that produces the corresponding alcohol and sulfosuccinate. The other monoester metabolite is less readily degraded and is believed to be sequentially broken down through ω- and β-oxidation processes. mst.dk This dual pathway suggests a multi-step degradation process in the environment.
Aerobic Degradation: this compound is expected to be readily biodegradable under aerobic conditions. This is supported by extensive data on analogous compounds. For instance, its longer-chain analogue, dioctyl sodium sulfosuccinate (DOSS), demonstrates rapid and extensive biodegradation in various aerobic environments. Studies have documented high removal rates in river water, activated sludge from wastewater treatment plants, and river sediments. echemi.comcato-chem.com For example, in river die-away tests, DOSS showed 91-97.7% degradation over periods of 3 to 17 days. echemi.com Similarly, tests using activated sludge have shown 60-80% biodegradation. echemi.comcato-chem.com In river sediments, DOSS degradation reached 55-94% within three days. echemi.com Given that the rate of biodegradation for linear dialkyl sulfosuccinates generally increases with the length of the alkyl chain (from C4 upwards), the dibutyl variant is expected to be readily, though perhaps slightly more slowly, degraded than its longer-chain counterparts. researchgate.netresearchgate.net
| Environmental Compartment | Concentration | Degradation Percentage | Time Period | Lag Period | Source |
|---|---|---|---|---|---|
| River Water | 12.9 ppm | 95% | 12 days | 6 days | echemi.com |
| River Water | 4.5 ppm | 91% | 12 days | 6 days | echemi.com |
| River Water | 3.3 ppm | 91% | 17 days | 6 days | echemi.com |
| River Water | 11.3 ppm | 97.3% | 6 days | 6 days | echemi.com |
| River Water | 12.9 ppm | 97.7% | 3 days | 6 days | echemi.com |
| Aerobic Sewage | 40 ppm | 83% | 20 days | Not Specified | echemi.comcato-chem.com |
| River Sediments | 1 mg / 10 ml | 55-94% | 3 days | Not Specified | echemi.comcato-chem.com |
Anaerobic Degradation: The fate of this compound under anaerobic conditions is less clear, with some conflicting information. Generally, dialkyl sulfosuccinates have been classified as not readily biodegradable under anaerobic conditions and may inhibit methanogenesis, a key process in anaerobic digestion. mdpi.comresearchgate.netd-nb.info However, studies on similar structures suggest that the initial hydrolytic cleavage of the ester bonds can still occur in anoxic environments. mst.dk While complete mineralization to methane (B114726) and carbon dioxide may be limited, the primary degradation step is still possible. nih.gov Other anionic surfactants have been shown to degrade under specific anaerobic conditions, such as denitrification, where nitrate (B79036) is used as the electron acceptor instead of oxygen. d-nb.info This suggests that the potential for anaerobic degradation can be highly dependent on the specific microbial community and the prevailing redox conditions in the environment. nih.gov
Sorption Behavior in Environmental Matrices, such as Soil
The sorption behavior of a chemical dictates its partitioning between solid and liquid phases in the environment, such as soil and water. As an anionic surfactant, this compound is generally expected to have lower sorption to soil and sediment compared to cationic or nonionic surfactants. researchgate.net However, data from its analogue, DOSS, indicates significant uncertainty. echemi.comnih.gov
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict sorption. Estimates for DOSS based on its chemical structure and properties have produced widely divergent Koc values. echemi.comnih.gov This suggests that the compound's mobility could range from very high (low sorption) to low (strong sorption). echemi.comnih.gov This variability indicates that the sorption of this compound in soil is likely to be highly sensitive to the specific characteristics of the environmental matrix, including organic carbon content, pH, clay content, and water chemistry. fao.org
| Estimated Koc Value | Basis of Estimation | Implied Mobility | Source |
|---|---|---|---|
| ~1041 | Structure estimation method based on molecular connectivity indexes | Low | echemi.comnih.gov |
| ~9.37 | Regression-derived equation based on estimated water solubility | Very High | echemi.comnih.gov |
Environmental Mobility and Distribution Assessment
The environmental mobility of this compound is directly related to its sorption behavior. Given the significant uncertainty in the predicted sorption coefficient (Koc) for its analogue DOSS, the mobility of this compound is also considered uncertain and highly dependent on local conditions. echemi.comnih.gov
A low Koc value would suggest high mobility, indicating that the compound is not strongly bound to soil particles and has the potential to leach from the soil surface into groundwater. core.ac.uk Conversely, a high Koc value would imply low mobility, where the compound would be strongly adsorbed to soil and sediment particles, limiting its transport through the soil profile and leading to its accumulation in solids like sewage sludge. core.ac.uk
After use, anionic surfactants like this compound primarily enter the environment through wastewater streams. core.ac.uk In wastewater treatment plants, they undergo degradation and partitioning, with a portion being discharged in the effluent to surface waters and another portion remaining adsorbed to sewage sludge, which may be applied to land. mst.dk
Analogous Chemical Grouping and Read-Across Approaches for Environmental Fate Prediction
Due to a scarcity of environmental data specific to this compound, a read-across approach is a scientifically justified method for predicting its environmental fate. oecd.org This approach, supported by organizations like the Organisation for Economic Co-operation and Development (OECD), uses data from structurally similar chemicals (analogues) to fill data gaps for a target chemical. oecd.org
The dialkyl sulfosuccinates are a well-defined chemical category suitable for this approach. They share a common structure consisting of a sulfosuccinate core with two alkyl ester side chains. cir-safety.orgcir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has previously determined that data for diethylhexyl sodium sulfosuccinate (an isomer of DOSS) could be extrapolated to assess the safety of other dialkyl sulfosuccinate salts, including those with different alkyl chain lengths, because they are symmetrically substituted and have similar functions. cir-safety.orgresearchgate.net
The primary metabolic pathway—hydrolysis of the ester bonds to form the corresponding alcohol—is a common feature across this category. oecd.org This shared degradation mechanism provides a strong basis for grouping these chemicals and using data from well-studied analogues like DOSS to make informed predictions about the environmental behavior of less-studied members like this compound.
Emerging Research Directions and Future Perspectives in Sodium Dibutyl Sulfosuccinate Science
Development of Novel Applications in Advanced Interfacial Engineering
The unique ability of Sodium Dibutyl Sulfosuccinate (B1259242) to modify interfaces is being harnessed for a variety of advanced engineering applications. Its role as a potent surfactant makes it a key ingredient in the formulation of complex systems where interfacial properties are critical.
One significant area of research is its application in creating superhydrophobic surfaces. These surfaces, which exhibit extreme water repellency, are developed by creating specific surface topographies often in conjunction with hydrophobic coatings. google.com The efficiency of surfactants like Sodium Dibutyl Sulfosuccinate in modifying surface tension is crucial for the successful application of these coatings. google.com
Furthermore, in the realm of materials science, the creation of emulsions is fundamental for various processes. The use of immiscible solvent systems in emulsions provides a platform for efficient product separation and heat dissipation during chemical reactions. acs.org this compound, as an effective emulsifier, plays a role in stabilizing these emulsions. Research has also explored its use in emulsion polymerization to produce polymer dispersions with controlled particle size. google.comresearchgate.net
Exploration of Synergistic Effects in Complex Multi-Component Surfactant Systems
The performance of this compound can be significantly enhanced when used in combination with other surfactants. The study of these synergistic effects is a burgeoning area of research, aiming to create formulations with superior properties that cannot be achieved by a single surfactant alone.
Mixing anionic surfactants like this compound with nonionic surfactants can lead to a reduction in the critical micelle concentration (CMC) and an increase in the solubilization capacity of the system. science.gov For instance, studies on mixtures of sodium dodecyl sulfate (B86663) (SDS), another anionic surfactant, with various nonionic surfactants have demonstrated that the mixing effect on the molar solubilization ratio (MSR) of hydrophobic compounds like pyrene (B120774) is greater than what would be predicted by ideal mixing rules. science.gov The order of this synergistic effect often correlates with the hydrophile-lipophile balance (HLB) value of the nonionic surfactant. science.gov
Research has also delANO into the interactions between this compound and other anionic surfactants. For example, when mixed with sodium dioctyl sulfosuccinate (AOT), the resulting system exhibits complex aggregation and adsorption behaviors. researchgate.net The addition of electrolytes like sodium chloride can further modulate these interactions, often leading to increased attractive forces between the surfactant molecules in both the micellar phase and at the adsorption layer. researchgate.net Such studies are crucial for applications in pharmaceuticals, where mixed micellar systems can enhance the binding and encapsulation of drugs. researchgate.net
| Surfactant System | Observation | Potential Application |
| This compound + Nonionic Surfactants | Lowered Critical Micelle Concentration (CMC), Enhanced Foaming Properties. science.gov | Cleaning formulations science.gov |
| Sodium Dioctyl Sulfosuccinate (AOT) + Sodium Dodecylsulfate (SDS) | Nonideal mixing behavior, with added NaCl increasing attractive interactions. researchgate.net | Enhanced drug binding and encapsulation researchgate.net |
| Anionic/Amphoteric + Amine Oxide (Nonionic) | Lowered surface tension and CMC, enhanced foaming. science.gov | High-performance cleaning formulations science.gov |
| Sodium Dodecyl Sulfate (SDS) + Triton X-405/Brij35/Brij58/Triton X-100 | Molar Solubilization Ratios (MSRs) for pyrene are larger than ideal predictions. science.gov | Surfactant-enhanced remediation of contaminated soils science.gov |
Advancements in Computational Modeling for Predictive Understanding of Surfactant Behavior
Computational modeling has become an indispensable tool for understanding and predicting the behavior of surfactants at a molecular level. These models provide insights that are often difficult to obtain through experimental methods alone, accelerating the design of new surfactant systems with tailored properties.
Molecular Dynamics (MD) simulations and Dissipative Particle Dynamics (DPD) are powerful techniques used to study the self-assembly of surfactants, their interaction with other molecules, and their behavior at interfaces. researchgate.net For instance, DPD simulations can be used to investigate the formation of microemulsions in surfactant-oil-water systems and how factors like temperature, salt content, and surfactant type influence interfacial behavior. researchgate.net These simulations can reveal the subtle effects of surfactant branching on interfacial tension. researchgate.net
Thermodynamic models are also employed to predict properties like surface tension. rsc.org While experimental techniques measure surface tension at the gas-liquid interface, computational models like the Extended Aerosol Inorganics Model (E-AIM) and AIOMFAC can provide theoretical predictions. rsc.org X-ray crystallography and computational models have been used to reveal the bent geometry around the sulfonate group of sulfosuccinate surfactants, which facilitates micelle formation in aqueous solutions. vulcanchem.com
The integration of field measurements, laboratory experiments, and computational simulations is crucial for advancing our understanding of surfactant behavior in complex environments, such as atmospheric aerosols. rsc.org
Integration of Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, including this compound. The goal is to develop more environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. acs.orgnih.gov
One of the core principles of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the synthesis of this compound, this involves optimizing reaction conditions to ensure high yields and minimize byproducts. A reported synthesis method involves the reaction of dibutyl maleate (B1232345) with an aqueous solution of sodium pyrosulphite, followed by crystallization to isolate the product. icm.edu.pl
Another key aspect is the use of safer solvents and reaction conditions. Research is exploring the use of biocatalysts, such as enzymes, which can conduct reactions with high specificity under mild conditions, often eliminating the need for protecting groups and harsh solvents. acs.org While not yet standard for this compound synthesis, the broader trend in chemical manufacturing is moving towards such greener alternatives.
In its application, this compound can contribute to greener formulations. For example, it has been used to modify alkyd polyester (B1180765) resins derived from recycled poly(ethylene terephthalate) (PET) waste to create water-thinnable lacquers, thereby reducing the amount of volatile organic compounds (VOCs). icm.edu.plbibliotekanauki.pl
Interdisciplinary Research Integrating this compound with Other Advanced Materials for Novel Functionalities
The convergence of this compound science with other fields of materials science is opening up new avenues for creating materials with novel and enhanced functionalities. This interdisciplinary approach combines the unique properties of the surfactant with those of other advanced materials to address complex challenges.
A significant area of this research is the development of advanced composite materials. For example, the use of nanoparticles as additives in materials like bitumen for road paving can significantly improve their rheological properties, increasing resistance to mechanical stress and aging. mdpi.com Surfactants like this compound can play a role in dispersing these nanoparticles within the material matrix, ensuring a homogeneous and stable composite. mdpi.com The challenge of chemical compatibility between inorganic nanoparticles and a nonpolar matrix can be addressed by functionalizing the nanoparticle surface or by using organic nanoparticles. mdpi.com
In the field of drug delivery and biomedicine, surfactants are crucial for the encapsulation and targeted release of therapeutic agents. The self-assembly of surfactants into micelles and other nanostructures provides a vehicle for solubilizing and transporting drugs. Research into mixed surfactant systems, as mentioned earlier, is particularly relevant here, as the combination of surfactants can lead to more stable and effective drug delivery platforms. researchgate.net The interaction of this compound with biopolymers and other biomaterials is an area ripe for exploration, with potential applications in tissue engineering and regenerative medicine. acs.org
Furthermore, the integration of experimental techniques with theoretical modeling is fostering a deeper, interdisciplinary understanding of these complex material systems.
Q & A
Basic: How can researchers confirm the identity and purity of sodium dibutyl sulfosuccinate in synthetic batches?
Methodological Answer:
- CAS Number Validation : Cross-reference the compound’s CAS number (5144-51-4) with spectral databases or regulatory documents to confirm molecular identity .
- Spectroscopic Characterization : Use FTIR to identify sulfonate (S=O) and ester (C=O) functional groups (peaks ~1170–1200 cm⁻¹ and ~1730 cm⁻¹, respectively). ¹H NMR should show signals for butyl chains (δ 0.8–1.6 ppm) and succinate backbone protons (δ 2.6–3.2 ppm) .
- Purity Assessment : Employ HPLC with a C18 column and UV detection at 210 nm, using a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Compare retention times with certified standards .
Basic: What are the standard protocols for synthesizing this compound at the laboratory scale?
Methodological Answer:
- Esterification : React maleic anhydride with butanol in a 1:2 molar ratio under reflux (110°C, 6 hours) with sulfuric acid catalysis.
- Sulfonation : Treat the diester with sodium sulfite in aqueous ethanol (pH 8–9, 60°C, 4 hours) to introduce the sulfonate group.
- Purification : Extract impurities via liquid-liquid separation (ethyl acetate/water), followed by recrystallization from ethanol. Monitor yield and purity gravimetrically and via TLC (silica gel, hexane/ethyl acetate 4:1) .
Advanced: How can conflicting data on the critical micelle concentration (CMC) of this compound be resolved?
Methodological Answer:
- Controlled Variables : Standardize temperature (e.g., 25°C), ionic strength (e.g., 0.1 M NaCl), and solvent purity. Discrepancies often arise from electrolyte interference or surfactant degradation .
- Multiple Techniques : Compare CMC values from conductivity measurements (inflection point in specific conductivity vs. concentration plots) and tensiometry (surface tension plateau). Statistical analysis (e.g., ANOVA) can identify outliers .
- Validation : Cross-check with literature using structurally analogous sulfosuccinates (e.g., sodium dihexyl sulfosuccinate in phase behavior studies) .
Advanced: What experimental designs are optimal for studying this compound in microemulsion systems?
Methodological Answer:
- Phase Diagrams : Construct ternary diagrams (surfactant/co-surfactant/oil) using titration. For example, blend this compound with hexanol (co-surfactant) and isooctane (oil) at varying ratios. Monitor phase stability via optical microscopy and dynamic light scattering .
- Conductivity Profiling : Measure electrical conductivity across water content to identify percolation thresholds, indicative of structural transitions (e.g., reverse micelles to bicontinuous phases) .
- Application-Specific Testing : For drug delivery, assess encapsulation efficiency using hydrophobic probes (e.g., curcumin) via UV-Vis spectroscopy .
Advanced: How can researchers evaluate the environmental impact of this compound in aquatic systems?
Methodological Answer:
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (48-hour LC50) and algae growth inhibition (72-hour EC50) under OECD guidelines. Compare results with regulatory thresholds (e.g., EPA’s ECOTOX database) .
- Degradation Studies : Use HPLC-MS to track biodegradation in simulated wastewater (activated sludge, 28°C, pH 7). Monitor parent compound disappearance and metabolite formation .
- Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite software) to predict partitioning in lipid-rich environments .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- FTIR : Confirm ester (C=O) and sulfonate (S=O) groups. Use KBr pellets for solid samples .
- NMR : ¹³C NMR should exhibit signals for carbonyl carbons (~170 ppm) and sulfonate sulfur-bonded carbons (~60 ppm) .
- HPLC-MS : For trace impurity detection, employ electrospray ionization (ESI) in negative mode to identify sulfonate-related degradation products .
Advanced: How do structural modifications (e.g., alkyl chain length) in sulfosuccinates affect their surfactant properties?
Methodological Answer:
- Comparative Studies : Synthesize homologs (e.g., sodium dihexyl/dioctyl sulfosuccinate) and compare CMC, hydrophile-lipophile balance (HLB), and emulsion stability. Use molecular dynamics simulations to correlate chain length with micelle aggregation numbers .
- Interfacial Tension : Measure using a pendant drop tensiometer. Longer alkyl chains typically reduce interfacial tension in nonpolar systems .
Advanced: What strategies mitigate variability in cytotoxicity assays involving this compound?
Methodological Answer:
- Dose Standardization : Pre-solubilize in PBS (pH 7.4) and filter-sterilize (0.22 μm) to avoid aggregates. Test concentrations ≤ 0.1% w/v to prevent membrane disruption .
- Cell Line Validation : Use multiple lines (e.g., HEK293, HepG2) and controls (e.g., SDS for comparison). Assess viability via MTT assays with triplicate replicates .
- Data Normalization : Express results relative to untreated controls and account for batch-to-batch surfactant purity differences via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
